5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine
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Overview
Description
5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazine core, which is substituted with triazinylphenyl groups, making it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of triazinylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include phenazine, triazine derivatives, and various catalysts to facilitate the substitution process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to its dihydro form.
Substitution: The triazinylphenyl groups can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenazine core can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine involves its interaction with molecular targets through its phenazine core and triazinylphenyl groups. These interactions can affect various molecular pathways, depending on the specific application. For example, in OLEDs, the compound’s electronic properties facilitate efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The core structure of the compound, known for its redox properties.
Triazine Derivatives: Compounds with similar triazinyl groups, used in various chemical applications.
Other Substituted Phenazines: Compounds with different substituents on the phenazine core, offering diverse properties.
Uniqueness
5,10-Bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,10-dihydrophenazine is unique due to its combination of phenazine and triazinylphenyl groups, which impart distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific interactions and functionalities.
Properties
Molecular Formula |
C54H36N8 |
---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
5,10-bis[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]phenazine |
InChI |
InChI=1S/C54H36N8/c1-5-17-37(18-6-1)49-55-50(38-19-7-2-8-20-38)58-53(57-49)41-29-33-43(34-30-41)61-45-25-13-15-27-47(45)62(48-28-16-14-26-46(48)61)44-35-31-42(32-36-44)54-59-51(39-21-9-3-10-22-39)56-52(60-54)40-23-11-4-12-24-40/h1-36H |
InChI Key |
NZOODIKAQNUDOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5N(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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